Ethyl 4-anilino-4-oxobutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-anilino-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-8-11(14)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
UFNUADZXPXJYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Research Significance As a Functionalized Organic Building Block
Direct Amidation and Esterification Approaches
Traditional and reliable methods for constructing the title compound often rely on the sequential or direct formation of the amide and ester functionalities.
Amidation of Succinic Anhydride (B1165640) with Anilines, followed by Esterification
A common and straightforward route begins with the ring-opening of succinic anhydride with aniline or its derivatives. This reaction typically proceeds under mild conditions to form the corresponding 4-anilino-4-oxobutanoic acid intermediate. For instance, the reaction of aniline with succinic anhydride can be carried out in a solvent like dichloromethane (B109758) to produce 4-anilino-4-oxobutanoic acid in high yield. beilstein-journals.org Subsequent esterification of this carboxylic acid intermediate with ethanol (B145695), often in the presence of an acid catalyst, yields the final product, this compound. beilstein-journals.org
The synthesis of related amide derivatives can also be achieved using this two-step protocol. For example, reacting 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline with succinic anhydride in dichloromethane results in the formation of 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid with a 91% yield. beilstein-journals.org
Catalysts can play a significant role in the initial amidation. While the reaction can proceed without a catalyst, studies have shown that catalysts like niobium pentoxide (Nb2O5) can be highly effective for the dehydrative condensation of succinic anhydride and aniline. researchgate.net
Esterification of 4-anilino-4-oxobutanoic Acid
The direct esterification of 4-anilino-4-oxobutanoic acid is a key step in the synthesis of the title compound. This transformation is typically accomplished using the Fischer esterification method, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product. masterorganicchemistry.com
Alternative methods for activating the carboxylic acid for esterification exist. For example, the use of diazomethane (B1218177) in diethyl ether can convert 4-anilino-4-oxobutanoic acid derivatives to their corresponding methyl esters in nearly quantitative yields. beilstein-journals.org Other modern esterification methods include the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or the Mitsunobu reaction, although these are more commonly employed for more complex substrates. numberanalytics.com
Condensation Reactions
Condensation reactions provide alternative pathways to construct the carbon skeleton and incorporate the necessary functional groups for this compound and its analogues.
Claisen Condensation and Variations utilizing Ethyl Acetate (B1210297) and Anilines
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically involves the reaction of two ester molecules to form a β-keto ester. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com While a direct Claisen condensation between ethyl acetate and an aniline to form this compound is not the standard application of this reaction, variations and related condensations can be utilized to synthesize analogues.
A more relevant approach involves the synthesis of γ-anilino-β-ketoesters through the direct amination of γ-halo-β-ketoesters with anilines. nih.gov For example, various substituted anilines can react with ethyl 4-chloroacetoacetate in the presence of a base like sodium bicarbonate and a catalyst such as sodium iodide to yield a range of ethyl 4-anilino-3-oxobutanoate derivatives. nih.gov This method has been shown to be effective with anilines bearing both electron-donating and electron-withdrawing groups. nih.gov
| Anilino Group | Yield (%) |
| N-methyl-N-phenyl | 87 |
| N-(4-acetylphenyl)-N-methyl | 79 |
| N-(4-fluorophenyl)-N-methyl | 87 |
| N-(4-chlorophenyl)-N-methyl | 85 |
| N-(4-bromophenyl)-N-methyl | 81 |
Table 1: Yields of various ethyl 4-anilino-3-oxobutanoate derivatives synthesized via direct amination of ethyl 4-chloroacetoacetate. nih.gov
Multi-component Reactions for Complex Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient strategy for generating complex analogues. researchgate.netorganic-chemistry.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct related, highly functionalized structures.
For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating diverse amide-containing molecules. mdpi.com A typical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. mdpi.com By carefully selecting the starting materials, it is conceivable to design an MCR that yields complex butanoate derivatives.
Advanced Synthetic Techniques
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and automatable reaction protocols. These advanced techniques are applicable to the synthesis of amides and esters, including this compound.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.comvapourtec.com Flow-based systems have been successfully employed for the efficient synthesis of amides and esters. mdpi.comvapourtec.comrsc.org For example, challenging amide formations from non-nucleophilic amines and esters have been achieved in good to excellent yields under flow conditions. rsc.org Chemo-enzymatic flow synthesis has also been developed for the production of high-value amides and esters, demonstrating high stability and reusability of the biocatalyst. mdpi.comvapourtec.com
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate organic reactions, often leading to higher yields, cleaner product formation, and shorter reaction times compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis has been effectively used for the direct amidation of carboxylic acids or esters with anilines. nih.govresearchgate.net This technique can be performed under solvent-free conditions, further enhancing its green credentials. semanticscholar.org For example, the direct reaction of acids or esters with substituted anilines under microwave irradiation provides an efficient one-step method for preparing anilides. nih.govresearchgate.net
| Starting Material | Catalyst | Reaction Time (min) | Yield (%) |
| Quinaldic acid | None | 10 | 98 |
| Quinaldic acid | PTSA | 10 | 99 |
| Methyl quinoline-2-carboxylate | None | 15 | 88 |
| Methyl quinoline-2-carboxylate | tBuOK | 15 | 95 |
Table 2: Examples of microwave-assisted synthesis of N-(4-bromophenyl)quinoline-2-carboxamide. nih.gov
Novel Catalytic Systems: The development of new catalysts for amide bond formation is an active area of research. thieme-connect.com Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org Other catalytic systems, including those based on lanthanum trifluoromethanesulfonate (B1224126) and 5-methoxy-2-iodophenylboronic acid, have also been reported for the synthesis of amides under mild conditions. organic-chemistry.org Furthermore, visible light-promoted methods are emerging as a green and sustainable approach for amide bond formation. chinesechemsoc.org
Chemical Reactivity and Transformation Studies of Ethyl 4 Anilino 4 Oxobutanoate
Reactions of the Ester Moiety
The ethyl ester group is a key functional handle for modifications of the molecule's carboxy-terminus. Its reactivity is primarily centered on nucleophilic acyl substitution reactions.
Hydrolysis to Corresponding Carboxylic Acids
The ethyl ester of Ethyl 4-anilino-4-oxobutanoate can be hydrolyzed to its corresponding carboxylic acid, 4-anilino-4-oxobutanoic acid. This saponification reaction is typically carried out under alkaline conditions. ijcce.ac.ir The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the cleavage of the ethoxy group and the formation of a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. ijcce.ac.irontosight.ai While specific studies on this compound are not prevalent, the hydrolysis of esters is a fundamental and predictable organic reaction. vulcanchem.comkirj.ee Acid-catalyzed hydrolysis is also a viable method for this transformation. kirj.ee
Table 1: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Typical Conditions | Product |
| Alkaline Hydrolysis | NaOH or KOH in H₂O/Ethanol (B145695) | Room temperature or gentle heating | 4-anilino-4-oxobutanoate salt |
| Acidic Workup | HCl or H₂SO₄ | Aqueous solution | 4-anilino-4-oxobutanoic acid |
| Acid-Catalyzed Hydrolysis | H₂O with catalytic H₂SO₄ or HCl | Reflux | 4-anilino-4-oxobutanoic acid |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. rsc.org This reaction is synthetically useful for modifying the ester functionality without affecting other parts of the molecule. ucc.ie For β-keto esters, which are structurally related, a variety of catalysts have been shown to be effective, including Lewis acids, organic bases like 4-(dimethylamino)pyridine (4-DMAP), and enzymes. rsc.orgucc.ie The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct. rsc.org Boric acid has been noted as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various primary and secondary alcohols, including allylic and propargylic alcohols. rsc.org
Table 2: Representative Catalysts for Transesterification of Related Esters
| Catalyst | Alcohol Type | Significance | Reference |
| Boric Acid | Primary, Secondary, Allylic, Propargylic | Environmentally benign, high yields achieved. | rsc.org |
| 4-DMAP | Primary, Secondary | Effective with nearly stoichiometric starting materials. | rsc.orgucc.ie |
| Cu-deposited V₂O₅ | Diols (e.g., 1,4-cyclohexanedimethanol) | Recyclable catalyst, useful for creating monomers. | nih.gov |
Transformations of the Amide Linkage
The N-phenyl amide (anilide) linkage is another site of significant reactivity, allowing for cleavage or intramolecular reactions.
Aminolysis Reactions
Aminolysis involves the reaction of an amine with the compound, which can lead to the cleavage and transformation of the amide or ester group. In studies on the aminolysis of diethyl succinate (B1194679), a related compound, the reaction with butylamine (B146782) forms an ethyl 4-(butylamino)-4-oxobutanoate intermediate. researchgate.net This indicates that the ester group can be converted to a different amide via aminolysis. The direct aminolysis of the anilide bond in this compound would require more forcing conditions but represents a potential pathway for synthesizing different N-substituted succinamic acids or succinamides. The use of catalysts, such as certain ionic liquids or metal complexes, can facilitate the aminolysis of esters to form amides. researchgate.net Lipases, such as that from Candida cylindracea (CCL), have also been used to catalyze the aminolysis of esters with anilines to produce amide products in high yields. whiterose.ac.uk
Intramolecular Cyclization to Succinimide (B58015) Derivatives
This compound can undergo intramolecular cyclization to form N-phenylsuccinimide. This reaction involves the nucleophilic attack of the amide nitrogen onto the ester's carbonyl carbon, followed by the elimination of ethanol. The process is often promoted by heat or the use of a dehydrating agent or catalyst. For example, a similar compound, 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid, was cyclized to the corresponding N-arylsuccinimide in 87% yield by heating with sodium acetate (B1210297) in acetic anhydride (B1165640). beilstein-journals.org Research on the aminolysis of polyesters has also shown that intermediates like ethyl 4-(butylamino)-4-oxobutanoate readily undergo self-cyclization to form the corresponding N-butyl succinimide. researchgate.net This transformation is a common and efficient method for the synthesis of N-substituted succinimides.
Table 3: Conditions for Intramolecular Cyclization to Succinimides
| Starting Material (Analog) | Reagents/Conditions | Product | Yield | Reference |
| 4-(...phenylamino)-4-oxobutanoic acid | Sodium Acetate, Acetic Anhydride, 80-85 °C | N-(...phenyl)succinimide | 87% | beilstein-journals.org |
| Ethyl 4-(butylamino)-4-oxobutanoate | Heating (in situ) | N-butyl succinimide | Not specified | researchgate.net |
| Substituted 2-(...hydrazono)-4-oxobutanoic acids | Propionic anhydride | Cyclized furanone derivatives | Not specified | chimicatechnoacta.ru |
Reactivity of the Keto Carbonyl Group
In the structure of this compound, there is no separate ketone functional group. The term "4-oxo" in the IUPAC name refers to the carbonyl group that is part of the amide (anilide) linkage at position 4. The reactivity of this specific carbonyl carbon is integral to the transformations of the amide itself, as discussed in the preceding sections (aminolysis and cyclization).
However, this carbonyl group can undergo reactions typical of amides, such as reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-). This would transform the anilide functionality into a secondary amine, yielding ethyl 4-(phenylamino)butanoate. This type of reduction is a standard transformation in organic chemistry for converting amides to amines but must be performed carefully to avoid the simultaneous reduction of the ester group.
Oxidation to Carboxylic Acid Derivatives
The transformation of this compound into carboxylic acid derivatives is primarily achieved through the hydrolysis of its ethyl ester group. This reaction, typically conducted under acidic or basic conditions, cleaves the ester bond to yield the corresponding carboxylic acid, 4-anilino-4-oxobutanoic acid, and ethanol. evitachem.com While not an oxidation reaction in the sense of increasing the oxidation state of a carbon atom, hydrolysis is a fundamental route to convert the ester into a carboxylic acid, which is itself a key derivative. uomustansiriyah.edu.iq
The process can be summarized as follows:
Base-catalyzed hydrolysis (saponification): Treatment with an aqueous base, such as sodium hydroxide, results in the formation of the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Acid-catalyzed hydrolysis: This is a reversible reaction where the compound is heated with a strong acid in the presence of water. The equilibrium can be driven towards the products by using a large excess of water.
The resulting product, 4-anilino-4-oxobutanoic acid, is a stable intermediate used in further synthetic applications, particularly in the creation of heterocyclic compounds. beilstein-journals.org For instance, it is a direct precursor in the synthesis of N-phenylsuccinimide. beilstein-journals.orgmdpi.com
Reduction to Hydroxyl Groups and Alcohols
The carbonyl groups within this compound can be reduced to form alcohols. The reduction of esters and carboxylic acids typically requires powerful reducing agents. libretexts.org
Reduction of the Ester Group: The ethyl ester moiety can be reduced to a primary alcohol. This transformation is generally accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgevitachem.com Sodium borohydride (B1222165) (NaBH₄) is usually not reactive enough to reduce esters. libretexts.org The reaction reduces the ester to a primary alcohol, which in this case would lead to a diol after the amide bond is also cleaved during the vigorous reaction and work-up. A related compound, ethyl 4-oxobutanoate (B1241810), is reduced by LiAlH₄ to yield butane-1,4-diol and ethanol. chegg.com
Reduction of the Amide Group: The amide carbonyl can also be reduced. While amides are typically reduced to amines with reagents like LiAlH₄, specific conditions can lead to the formation of alcohols, although this is a less common pathway.
The primary and most predictable reduction using a strong reducing agent like LiAlH₄ would involve the transformation of the ester functional group into a hydroxyl group.
| Starting Material | Reagent | Major Products | Reference |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-Anilino-butane-1-ol | libretexts.orgevitachem.com |
Nucleophilic Addition Reactions
The carbonyl carbons of both the ester and the amide in this compound are electrophilic and can be targets for nucleophiles. However, as these are carboxylic acid derivatives, such reactions typically proceed via a nucleophilic acyl substitution mechanism where the ethoxy or anilino group acts as a leaving group.
A more distinct nucleophilic addition reaction involves the formation of an enolate. The α-hydrogens on the carbon atom adjacent to the ester's carbonyl group (C3) are acidic due to the electron-withdrawing effect of the carbonyl and resonance stabilization of the resulting conjugate base. libretexts.org Treatment with a suitable base can deprotonate this position to form a nucleophilic enolate. This enolate can then participate in nucleophilic addition reactions, such as aldol-type additions with aldehydes or ketones, to form new carbon-carbon bonds. libretexts.org
For example, the enolate of this compound could react with an aldehyde (R-CHO) in an aldol-type reaction. This would create a β-hydroxy ester product, further increasing the molecular complexity.
Electrophilic and Nucleophilic Reactivity of the Anilino Moiety
The anilino portion of the molecule possesses its own distinct reactivity. organic-chemistry.orgnih.gov
Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic. This nucleophilicity is fundamental to the synthesis of the parent molecule itself, which can be formed by the reaction of aniline (B41778) with a succinic anhydride derivative. beilstein-journals.orgmdpi.com Although the nitrogen's nucleophilicity is reduced by resonance with the phenyl ring and delocalization into the adjacent carbonyl group, it can still participate in reactions.
Reactivity of the Aromatic Ring: The anilino group is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. The N-acyl group (-NHCOR) is less activating than a simple amino group (-NH₂) due to the electron-withdrawing nature of the carbonyl, but it still facilitates substitutions on the aromatic ring. This allows for the introduction of various functional groups onto the phenyl ring.
| Reactive Site | Type of Reactivity | Example Reaction | Reference |
|---|---|---|---|
| Nitrogen Atom | Nucleophilic | Acylation, Alkylation | nih.gov |
| Aromatic Ring | Nucleophilic (towards electrophiles) | Halogenation, Nitration, Friedel-Crafts | mdpi.com |
Ring-Closing Reactions to Diverse Heterocyclic Systems
One of the most significant applications of this compound and its corresponding carboxylic acid is in the synthesis of heterocyclic compounds through intramolecular ring-closing reactions. beilstein-archives.orgresearchgate.netnumberanalytics.com
Synthesis of Succinimides: The most direct cyclization is the formation of N-phenylsuccinimide. This reaction is an intramolecular nucleophilic acyl substitution where the anilide nitrogen attacks the ester carbonyl, followed by the elimination of ethanol. This cyclodehydration is often promoted by heating or by using reagents like acetic anhydride with sodium acetate. beilstein-journals.orgmdpi.comresearchgate.net The reaction first involves the hydrolysis of the ethyl ester to 4-anilino-4-oxobutanoic acid, which then undergoes cyclization. mdpi.combeilstein-archives.org
Synthesis of Quinolines: The structural components of this compound are suitable for constructing quinoline (B57606) rings, a core structure in many pharmaceuticals. researchgate.net Syntheses like the Conrad-Limpach and Doebner-von Miller reactions utilize anilines and β-dicarbonyl compounds. jptcp.com By modifying the succinate portion of the molecule or under harsh acidic conditions that promote intramolecular Friedel-Crafts acylation followed by condensation, it is conceivable to form quinoline derivatives. organic-chemistry.orgtandfonline.com
Synthesis of Other Heterocycles: The basic framework of the molecule can be used to build other complex heterocyclic systems. For example, related structures are used as synthons for pyridazines, thiadiazoles, and diazaphospholes. mdpi.com The reaction often involves a condensation or cyclization step with another reagent, highlighting the versatility of this scaffold in multicomponent reactions. nih.gov For instance, a reaction might proceed via the formation of a Schiff base at the anilino nitrogen, followed by a Michael addition and subsequent ring-opening and ring-closing sequences to yield complex structures like dihydropyridines. tandfonline.com
| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Intramolecular Cyclodehydration | Heat or Acetic Anhydride/Sodium Acetate | N-phenylsuccinimide | beilstein-journals.orgbeilstein-archives.orgresearchgate.net |
| Intramolecular Cyclization (Plausible) | Strong Acid (e.g., PPA, H₂SO₄) | Quinoline derivative | jptcp.comtandfonline.com |
| Cyclocondensation | Hydrazine (B178648) derivatives | Pyridazine derivative | mdpi.com |
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Studies of Reaction Mechanisms
The reactions involving ethyl 4-anilino-4-oxobutanoate and its derivatives are often governed by subtle mechanistic details that can significantly influence the products formed. Key among these are proton transfer events and the establishment of keto-enol tautomerism.
researchgate.netwikipedia.org-Proton Shift Transfer:
In reactions involving structurally related compounds, such as the synthesis of quinolinones from ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines, a non-asymmetric researchgate.netwikipedia.org-proton shift has been proposed. researchgate.net This type of sigmatropic rearrangement involves the transfer of a proton from a carbon atom to an oxygen atom over a five-atom system. This mechanistic rationale helps to explain the isomerization and stereochemical outcomes observed in these transformations. researchgate.net While not directly studying this compound, this principle of a proton shift from a methine carbon to an enolate oxygen is a relevant mechanistic pathway to consider in analogous systems. researchgate.net
Keto-Enol Tautomerism:
Keto-enol tautomerism is a fundamental concept in the reactivity of carbonyl compounds, including β-keto esters which are precursors to this compound. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, a "keto" form containing a carbonyl group and an "enol" form with a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.org
The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the presence of intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com For instance, in the related compound ethyl acetoacetate (B1235776), the enol tautomer is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.org The extent of enolization can be significant; for example, 2,4-pentanedione exists in its enol form 85% of the time under normal conditions due to this stabilization. libretexts.org
The keto-enol tautomerism of compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate has been confirmed using 1H and 13C NMR spectroscopy. ambeed.com The presence of both keto and enol forms in equilibrium is a critical aspect of their reactivity. thermofisher.com The formation of an enolate ion through deprotonation of the α-hydrogen is often a key step in reactions, as this intermediate is a potent nucleophile. researchgate.net The interconversion between keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.com
A kinetic study on the reaction of 4-methylbenzaldehyde, aniline (B41778), and ethyl acetoacetate highlighted the importance of reaction conditions, such as solvent and temperature, on the reaction rate, which is intrinsically linked to these mechanistic pathways. ajgreenchem.com
Understanding Selectivity in Chemical Transformations, including Chemoselectivity
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups within a molecule. wikipedia.org In the context of reactions involving precursors to or derivatives of this compound, achieving high chemoselectivity is a significant goal.
Studies on the reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines have systematically investigated how reaction conditions (solvent, temperature, and catalyst) can be manipulated to achieve high chemoselectivity (>90%). researchgate.net By carefully choosing these parameters, it is possible to selectively synthesize either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net This demonstrates the power of controlling reaction conditions to direct the outcome of a chemical transformation.
The challenge of chemoselectivity is also evident in more complex multi-component reactions. For example, in a four-component reaction involving a diazo ketone, two molecules of anilines, and ethyl glyoxylate, overcoming the chemoselectivity issue is a major hurdle. sorbonne-universite.fr The desired reaction pathway involves the trapping of an ammonium (B1175870) ylide with an iminoester, and the presence of catalysts is crucial to inhibit undesired side reactions. sorbonne-universite.fr
The principles of chemoselectivity are broadly applicable and are influenced by factors such as the relative reactivity of functional groups and the use of metal-assisted selectivity or specific oxidizing and reducing agents. wikipedia.org For instance, aldehydes are generally more reactive than esters towards nucleophilic attack. wikipedia.org
The table below summarizes key findings from mechanistic and selectivity studies on related compounds.
| Compound/Reaction System | Mechanistic Feature Investigated | Key Finding |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines | researchgate.netwikipedia.org-Proton Shift | Proposed to explain isomerization and stereochemical outcome. researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines | Chemoselectivity | Reaction conditions can be tuned for >90% selective synthesis of different products. researchgate.net |
| Ethyl acetoacetate | Keto-Enol Tautomerism | Equilibrium between keto and enol forms is crucial for reactivity; influenced by solvent and intramolecular H-bonding. libretexts.orgthermofisher.com |
| 4-Methylbenzaldehyde, aniline, and ethyl acetoacetate | Reaction Kinetics | Reaction rate is dependent on solvent and temperature, indicating the influence on mechanistic pathways. ajgreenchem.com |
| Diazo ketone, anilines, and ethyl glyoxylate | Chemoselectivity in Multi-component Reactions | Catalysts are essential to control selectivity and prevent side reactions. sorbonne-universite.fr |
Spectroscopic and Structural Characterization in Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Detailed experimental IR spectra or a table of characteristic absorption bands (in cm⁻¹) for the functional groups (amide, ester, aromatic ring) of Ethyl 4-anilino-4-oxobutanoate are not available. Similarly, no UV-Vis absorption spectra, specific λmax values corresponding to electronic transitions (e.g., π→π, n→π), or molar absorptivity (ε) values have been reported in the reviewed sources.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Specific mass spectrometry data, such as the mass-to-charge ratio (m/z) of the molecular ion peak or the fragmentation pattern for this compound, is not documented in the available literature.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
There are no published X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is unavailable.
Due to the absence of this foundational data, a scientifically accurate and informative article that adheres to the user's strict outline cannot be generated at this time.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. This method is employed to determine the optimized geometry and electronic structure of compounds like Ethyl 4-anilino-4-oxobutanoate.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For a similar compound, 4-[(4-methylphenyl) amino]-4-oxobutanoic acid, DFT calculations were utilized to analyze its structure and reactivity. physchemres.org The choice of functional and basis set is crucial for the accuracy of DFT calculations. For instance, studies on related organic molecules have often employed the B3LYP functional with basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org These calculations provide essential data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The electronic properties derived from these calculations, such as charge distribution and dipole moment, are fundamental to understanding the molecule's behavior.
Natural Bond Orbital (NBO) Analysis for Electron Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the bonding characteristics within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org
NBO analysis provides a detailed picture of the donor-acceptor interactions, which are quantified by the second-order perturbation theory stabilization energy, E(2). A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. For instance, in a study of a Schiff base, NBO data revealed that the compound contained 97.42% Lewis and 2.58% non-Lewis structure, quantifying the degree of electron delocalization. nih.gov In the context of a molecule similar to this compound, NBO analysis was used to understand acceptor-donor bonding properties of orbital bonds. physchemres.org This analysis can identify key intramolecular charge transfer pathways, which are crucial for the molecule's stability and reactivity. For example, interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds are often significant stabilization factors.
Below is an interactive table illustrating typical donor-acceptor interactions that could be identified in this compound based on NBO analysis of similar compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) on C=O | π* (C-N) | > 5.0 | Hyperconjugation |
| LP (N) on Amide | π* (C=O) | > 10.0 | Resonance Stabilization |
| σ (C-H) | σ* (C-C) | ~ 2.5 | Hyperconjugation |
| π (Phenyl Ring) | π* (C=O) | Variable | Conjugation |
Note: The values presented are illustrative and represent typical magnitudes for such interactions.
HOMO-LUMO Analysis for Reactivity Prediction and Thermodynamic Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. espublisher.com
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. A small HOMO-LUMO energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. espublisher.com DFT calculations are commonly used to determine the energies of these orbitals. For the related compound 4-[(4-methylphenyl) amino]-4-oxobutanoic acid, HOMO-LUMO analysis was performed on both the reactant and the final product to compare their stability and reactivity. physchemres.org
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher hardness value corresponds to greater molecular stability. materialsciencejournal.org
The following table summarizes these quantum chemical descriptors and their calculation from HOMO and LUMO energies.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Molecular Interactions and Conformational Analysis, including Hydrogen Bonding Networks
Computational methods are essential for studying the non-covalent interactions that dictate the three-dimensional structure and packing of molecules. Conformational analysis of this compound would involve mapping the potential energy surface by rotating its flexible single bonds to identify stable conformers.
A key aspect of its molecular structure is the potential for hydrogen bonding. The presence of the N-H group (a hydrogen bond donor) and carbonyl oxygen atoms (hydrogen bond acceptors) allows for the formation of both intramolecular and intermolecular hydrogen bonds. In a study of a structurally related compound, (E)-Methyl 2-anilinomethylene-3-oxobutanoate, the structure was stabilized by intramolecular N⋯O and C⋯O hydrogen bonds. researchgate.net Furthermore, a complex network of weak intermolecular C⋯O hydrogen bonds was observed, influencing the crystal packing. researchgate.net
These hydrogen bonding networks can be computationally modeled and analyzed to understand their strength and geometric properties. Such analyses provide insight into the compound's physical properties, such as melting point and solubility, as well as its interactions with biological targets.
Prediction of Reaction Pathways and Transition States
Theoretical calculations are invaluable for elucidating reaction mechanisms by identifying intermediates and transition states. For a given chemical reaction, DFT can be used to compute the energies of reactants, products, and the transition states that connect them, thereby mapping the entire reaction pathway.
The study on the oxidation of 4-[(4-methylphenyl) amino]-4-oxobutanoic acid utilized DFT to calculate rate constants for each step of the mechanistic pathway and determine the activation parameters for the slow step of the reaction. physchemres.org This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For reactions involving related aniline (B41778) derivatives, such as the cis-trans isomerization of 4-Anilino-4'-nitroazobenzene, computational studies have helped to distinguish between possible mechanisms, such as rotation or inversion, by evaluating the respective transition states. indexcopernicus.comresearchgate.net Similar approaches could be applied to predict the reaction pathways of this compound in various chemical transformations, providing a theoretical foundation for understanding its reactivity.
Advanced Applications As a Synthetic Intermediate
Precursor to Quinolinone Derivatives and Related Polycyclic Systems
The structural backbone of Ethyl 4-anilino-4-oxobutanoate is closely related to the intermediates used in classic quinolinone syntheses, such as the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters. While not a direct β-ketoester, its components are fundamental to forming the quinolinone scaffold. The synthesis typically proceeds via the cyclization of N-aryl-3-oxobutyramides or related structures. researchgate.net
The general strategy involves the intramolecular cyclization of anilino-butenoate or butanoate structures under acidic or thermal conditions. For instance, the reaction between anilines and ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate can chemoselectively yield intermediates that are then cyclized to afford either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones. researchgate.net This highlights the utility of the core anilino-ester structure in building the quinoline (B57606) ring.
Furthermore, the synthesis of polycyclic aromatic compounds (PACs), which include extended quinoline systems, often involves the strategic assembly of aromatic rings. nih.govbts.gov The anilino moiety of this compound provides a pre-installed aromatic ring, which can be fused with other rings formed through cyclization of the butanoate chain. Iron-catalyzed three-component reactions of anilines, aldehydes, and lactates have been shown to produce 2,4-disubstituted quinolines, demonstrating a modern approach to forming this core. tandfonline.com
Table 1: Selected Methods for Quinolinone Synthesis
| Reaction Name | Reactants | Key Feature | Resulting Product |
|---|---|---|---|
| Conrad-Limpach-Knorr | Aniline (B41778), β-ketoester | Thermal or acid-catalyzed cyclization | 4-Hydroxyquinolines or Quinolin-4-ones |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylates jptcp.commdpi.comasianpubs.org |
Building Block for Oxadiazole and Thiazoline (B8809763) Derivatives
This compound is a key intermediate for synthesizing five-membered heterocycles like oxadiazoles (B1248032) and thiazolines. The synthesis of 1,3,4-oxadiazoles often begins with the conversion of an ester to an acid hydrazide. nih.gov The ethyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which is a pivotal precursor for the oxadiazole ring. nih.gov This hydrazide can then undergo cyclodehydration with various reagents, such as phosphorus oxychloride, to yield the final 1,3,4-oxadiazole (B1194373) derivative. nih.govorganic-chemistry.org
In a similar vein, the synthesis of 1,2,4-oxadiazoles can be achieved from the related carboxylic acid, 4-anilino-4-oxobutanoic acid. beilstein-journals.orgd-nb.info The acid is activated and reacted with an amidoxime, or the ester derivative is used directly in a one-pot reaction in a superbasic medium like NaOH/DMSO. d-nb.infonih.gov These methods provide access to a variety of substituted 1,2,4-oxadiazoles.
For the synthesis of thiazoline derivatives, the strategy often involves the reaction of a primary amine (like the aniline moiety) with carbon disulfide and an α-haloketone. nih.govresearchgate.net While this compound itself is not the direct starting material in this specific sequence, related structures are employed. For example, the reaction of thioureas with ethyl 2-chloro-3-oxobutanoate is a common method for creating the thiazole (B1198619) ring. acs.orgmdpi.commdpi.comnih.gov The structural elements of this compound are present in the precursors used for these important heterocyclic cores.
Table 2: Heterocycle Synthesis from Ester Precursors
| Target Heterocycle | Key Intermediate | Common Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Acid Hydrazide | Hydrazine Hydrate, Phosphorus Oxychloride | nih.gov |
| 1,2,4-Oxadiazole (B8745197) | Carboxylic Acid / Ester | Amidoximes, NaOH/DMSO | beilstein-journals.orgd-nb.infonih.gov |
Synthesis of Substituted Pyridines and Pyrimidine (B1678525) Derivatives
The construction of pyridine (B92270) and pyrimidine rings frequently utilizes multicomponent reactions (MCRs), where the structural features of this compound are highly relevant. researchgate.netijper.orggrafiati.com For instance, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source. The anilino and ester components of the title compound can be conceptually integrated into strategies for building substituted pyridines. ijpsonline.com Metal-free methods using aldehydes and ammonium (B1175870) acetate (B1210297) under air have also been developed for pyridine synthesis through an oxidative cyclization process. rsc.org
In pyrimidine synthesis, the reaction of amidines with ketones or enamines is a common approach. organic-chemistry.org One-pot, three-component coupling reactions of enamines, orthoesters, and ammonium acetate are efficient for producing 4,5-disubstituted pyrimidines. ijper.org Furthermore, pyrimidines can be synthesized via the reaction of thiourea (B124793) with compounds like ethyl cyanoacetate (B8463686) in the presence of an aldehyde, followed by further transformations. nih.gov The aniline group in this compound can serve as a key component in building fused pyrimidine systems, such as pyrimido[4,5-b]quinolines. nih.gov
Role in the Construction of Diverse Heterocyclic Frameworks and Fine Chemicals
The versatility of this compound as a synthetic intermediate extends to the construction of a wide array of heterocyclic frameworks and fine chemicals. ijper.org Its bifunctional nature allows it to participate in tandem or domino reactions, leading to complex molecular architectures in a single step.
The compound serves as a precursor for various five- and six-membered N-heterocycles. rsc.org For example, it can be a starting point for creating pyrazolo[1,5-a]pyrimidines through multicomponent reactions, which often involves a Mannich-type reaction followed by oxidation. mdpi.com It is also implicated in the synthesis of fused heterocyclic systems like imidazo[2,1-b] beilstein-journals.orgnih.govresearchgate.netthiadiazoles. openmedicinalchemistryjournal.com
The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often relies on such versatile building blocks. The ability to readily form various heterocyclic cores like quinolones, oxadiazoles, and pyrimidines makes this compound a valuable intermediate in medicinal chemistry and materials science, where these scaffolds are prevalent. ijper.orgrsc.org
Intermediate in the Synthesis of Chiral Compounds and Natural Product Analogues
This compound and its derivatives are valuable intermediates in the synthesis of chiral compounds and analogues of natural products. The development of single-enantiomer drugs has driven the need for efficient asymmetric syntheses, where chiral building blocks are essential. sciencenet.cn
One key application is in the synthesis of natural product analogues containing the 1,2,4-oxadiazole ring. beilstein-journals.org For instance, analogues of phidianidines A and B have been synthesized starting from 4-anilino-4-oxobutanoic acid, the parent acid of the title ester. beilstein-journals.orgd-nb.info The synthesis involves creating the amide and then cyclizing it to form a succinimide (B58015) ring attached to the anilino group, which is part of a larger oxadiazole-containing structure. beilstein-journals.org
The compound is also relevant in the asymmetric synthesis of α,β-diamino acid derivatives. A highly diastereo- and enantioselective four-component reaction has been developed using a diazo ketone, two molecules of aniline, and ethyl glyoxylate, cocatalyzed by Rh₂(OAc)₄ and a chiral phosphoric acid, to construct these valuable chiral building blocks. sorbonne-universite.fr Furthermore, chiral intermediates like methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, which share the 4-oxobutanoate (B1241810) framework, are crucial for the synthesis of therapeutic agents. chemicalbook.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-anilino-4-oxobutanoate?
Answer:
this compound is typically synthesized via condensation reactions between ethyl 4-chloro-3-oxobutanoate and aniline derivatives. Key steps include:
- Nucleophilic substitution : Reacting the chloro-ketone intermediate with aniline under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃) to facilitate amine coupling .
- Enzymatic reduction : For stereoselective synthesis, microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in organic solvent-water diphasic systems (e.g., n-butyl acetate/water) can reduce keto groups to hydroxy derivatives while preserving enantiomeric excess (e.g., 86% ee) .
Advanced: How can enantioselective synthesis of this compound derivatives be optimized?
Answer:
Enantioselective synthesis requires:
- Biocatalysts : NADPH-dependent aldehyde reductases paired with glucose dehydrogenase for cofactor regeneration, achieving >95% yield and high ee in diphasic systems .
- Solvent engineering : Organic solvents (e.g., n-butyl acetate) improve substrate stability and enzyme activity by reducing aqueous-phase inhibition .
- Process scaling : Maintain agitation rates (e.g., 200 rpm) and phase ratios (1:1 organic:aqueous) to ensure efficient mass transfer in large-scale reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the anilino group and ester functionality (e.g., δ ~4.1 ppm for ethyl ester protons) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aniline or oxidized derivatives) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as demonstrated in structurally analogous compounds .
Advanced: How do structural modifications (e.g., halogenation) influence the compound’s biological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl, F on the phenyl ring) enhance electrophilicity, increasing reactivity in nucleophilic substitution or enzyme inhibition. For example, chloro-substituted analogs show improved inhibition of IL-2/IL-8 cytokines via NF-κB/AP-1 pathway suppression .
- Steric effects : Bulky substituents (e.g., cyclopropane rings) may hinder binding to active sites, reducing potency but improving metabolic stability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK-293 vs. RAW 264.7) and readouts (e.g., IC₅₀ vs. EC₅₀) when comparing anti-inflammatory or antimicrobial studies .
- Purity considerations : HPLC purity ≥98% minimizes confounding effects from impurities (e.g., residual solvents or synthetic intermediates) .
- Structural confirmation : Use X-ray or NOESY NMR to verify regiochemistry, as misassigned structures can lead to erroneous activity claims .
Basic: What functional groups in this compound dictate its reactivity?
Answer:
- Ester group : Susceptible to hydrolysis under acidic/basic conditions (e.g., H₂SO₄/EtOH for esterification) .
- Ketone moiety : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄ to form secondary alcohols) .
- Anilino group : Acts as a directing group in electrophilic aromatic substitution (e.g., nitration, halogenation) .
Advanced: What strategies mitigate substrate or product inhibition in enzymatic syntheses of this compound?
Answer:
- Diphasic systems : Partition substrates/products between organic (n-butyl acetate) and aqueous phases to reduce enzyme inhibition .
- In situ product removal : Continuous extraction techniques (e.g., membrane reactors) maintain low product concentrations in the reaction medium .
- Enzyme immobilization : Stabilize reductases on solid supports (e.g., chitosan beads) to enhance reusability and tolerance to organic solvents .
Advanced: How can computational methods aid in optimizing this compound derivatives for target specificity?
Answer:
- Docking studies : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software (e.g., AutoDock Vina) and crystallographic data .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide rational design .
- MD simulations : Assess stability of enzyme-ligand complexes over nanosecond timescales to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
